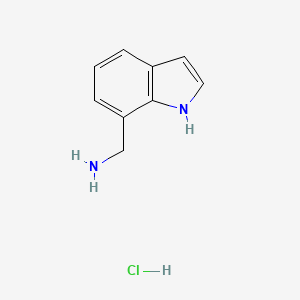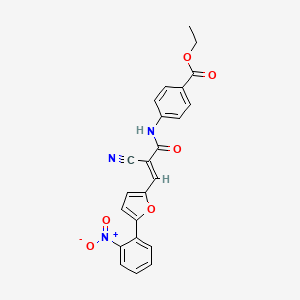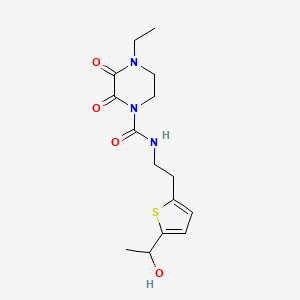
4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multistep chemical processes, combining different organic synthesis techniques to achieve the desired compound. For example, the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine involved structural characterization by X-ray diffraction and various spectroscopic methods, demonstrating the complexity of synthesizing such compounds (Tamer et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, can be characterized using techniques like X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. These analyses provide detailed insights into the compound's stability, charge distribution, and potential for intramolecular charge transfer, crucial for understanding its reactivity and applications (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, contributing to their wide applicability. For instance, they participate in oxidation reactions, yielding products like amine oxides and sulfoxides, which are important in different synthetic and industrial processes (Baumstark & Chrisope, 1981). The presence of bromo and amine groups in this compound suggests its potential involvement in similar reactions.
Aplicaciones Científicas De Investigación
Analgesic and Other Activities :
- A study by Bondavalli et al. (1988) describes the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives. Some of these compounds demonstrated notable analgesic activity in mice, along with moderate hypotensive, bradycardiac, and anti-inflammatory activities in rats. They also exhibited infiltration anesthesia in mice and a weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Nonlinear Optical Studies :
- Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and conducted structural and spectral analysis. The study concluded that BPTBMPA exhibits considerable nonlinear optical properties, important for applications in optics and photonics (Tamer et al., 2016).
Antibacterial Activity Against Clinically Isolated Bacteria :
- Ahmad et al. (2021) reported on the synthesis of new pyrazole amide derivatives and their potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. One derivative, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, was synthesized via direct amidation and showed promising antibacterial effects (Ahmad et al., 2021).
Corrosion Inhibition :
- Cissé et al. (2011) explored the use of pyrazole derivatives, including 5-bromo derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds were found to be effective in protecting steel against corrosion, which has implications for industrial applications (Cissé et al., 2011).
Antimicrobial Activity :
- Pundeer et al. (2013) synthesized brominated pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study found these compounds to be effective against a range of bacterial and fungal species, highlighting their potential in antimicrobial therapies (Pundeer et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-bromo-2-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXDVUBOSJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)



![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
